N-[(5-phenylfuran-2-yl)methyl]methionine N-[(5-phenylfuran-2-yl)methyl]methionine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0259347
InChI: InChI=1S/C16H19NO3S/c1-21-10-9-14(16(18)19)17-11-13-7-8-15(20-13)12-5-3-2-4-6-12/h2-8,14,17H,9-11H2,1H3,(H,18,19)
SMILES: CSCCC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2
Molecular Formula: C16H19NO3S
Molecular Weight: 305.392

N-[(5-phenylfuran-2-yl)methyl]methionine

CAS No.:

Cat. No.: VC0259347

Molecular Formula: C16H19NO3S

Molecular Weight: 305.392

* For research use only. Not for human or veterinary use.

N-[(5-phenylfuran-2-yl)methyl]methionine -

Specification

Molecular Formula C16H19NO3S
Molecular Weight 305.392
IUPAC Name 4-methylsulfanyl-2-[(5-phenylfuran-2-yl)methylamino]butanoic acid
Standard InChI InChI=1S/C16H19NO3S/c1-21-10-9-14(16(18)19)17-11-13-7-8-15(20-13)12-5-3-2-4-6-12/h2-8,14,17H,9-11H2,1H3,(H,18,19)
Standard InChI Key XUUWCESBSHNXCW-UHFFFAOYSA-N
SMILES CSCCC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2

Introduction

Chemical Composition and Properties

Molecular Structure

The molecular structure of N-[(5-phenylfuran-2-yl)methyl]methionine consists of several key functional groups that define its chemical identity. These include:

  • A methionine component containing an amino group, a carboxyl group, and a sulfur-containing side chain

  • A furan ring with a phenyl substituent at the 5-position

  • A methylene bridge connecting the methionine amino group to the furan ring

This arrangement of atoms creates a compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur, with specific functional groups that determine its chemical reactivity and potential biological activity.

Physical and Chemical Properties

Based on the compound's structure and the known properties of its constituent parts, particularly the methionine component, we can compile the following physical and chemical properties:

PropertyValue/CharacteristicSource
Molecular FormulaC16H19NO3S
Molecular Weight305.4 g/mol
HydropathyModerate (based on methionine component)
ChargeNeutral (N)
pKa, NH2Approximately 9.21 (based on methionine)
pKa, COOHApproximately 2.28 (based on methionine)
ClassificationAmino acid derivative; Heterocyclic compound

The compound's methionine component contributes to its moderate hydropathy and neutral charge characteristics, which influence its solubility and interactions in various environments . The presence of the phenylfuran moiety likely enhances its aromatic interactions and potentially its biological activity through π-π stacking and other non-covalent interactions.

Biological Significance and Applications

Relation to Methionine Biochemistry

The methionine component of N-[(5-phenylfuran-2-yl)methyl]methionine connects this compound to important biochemical pathways in living systems. Methionine serves as an essential amino acid involved in protein synthesis and functions as a precursor for various metabolites . In biological systems, methionine synthase catalyzes the transfer of a methyl group from N5-methytetrahydrofolate to homocysteine, generating tetrahydrofolate and methionine in a crucial step of the methionine cycle .

This biochemical context provides insight into how N-[(5-phenylfuran-2-yl)methyl]methionine might interact with biological systems, potentially influencing pathways related to methionine metabolism or utilizing the unique properties of this amino acid for specific biological effects.

Structure-Activity Relationships

Research on compounds like N-[(5-phenylfuran-2-yl)methyl]methionine has focused on exploring structure-activity relationships to understand how structural modifications affect biological activity. Studies have investigated the effects of phenylfuran derivatives on specific biological targets, including enzymes and receptors.

The unique combination of the methionine component with the phenylfuran unit creates distinctive chemical and spatial properties that likely influence how this compound interacts with biological systems. Understanding these structure-activity relationships is crucial for optimizing compounds for specific therapeutic applications and designing analogs with enhanced properties.

Comparative Analysis

Comparison with Related Compounds

Comparing N-[(5-phenylfuran-2-yl)methyl]methionine with structurally related compounds provides valuable insights into its potential properties and activities. The following table presents data on related furan-containing compounds and their biological activities:

CompoundStructural FeaturesBiological ActivitySource
N-[(5-phenylfuran-2-yl)methyl]methionine5-phenylfuran with methionineUnder investigation
Furan-2-yl derivative (9f)Furan-2-yl with NH substituentNegative readthrough activity
2-Benzofuranyl derivative (9g)2-Benzofuranyl with S substituentPositive readthrough activity (3.50)
5-(Pyridin-2-yl)-furan-2-yl derivative (9j)5-(Pyridin-2-yl)-furan-2-yl with S substituentNegative readthrough activity

This comparison highlights how subtle structural variations in furan-containing compounds can significantly impact their biological activity profiles. The specific arrangement in N-[(5-phenylfuran-2-yl)methyl]methionine, with its 5-phenylfuran component linked to methionine, creates a unique chemical entity with potentially distinct biological properties.

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